5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid
Description
The compound 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid is a hybrid molecule combining a coumarin scaffold with a furan-carboxylic acid moiety. Its structure features:
- A coumarin core (2H-chromen-2-one) substituted with a propyl group at position 4 and an oxygen-linked methyl group at position 5.
- A furan-2-carboxylic acid group attached via a methylene bridge to the coumarin’s oxygen at position 6.
Properties
IUPAC Name |
5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-2-3-11-8-17(19)24-16-9-12(4-6-14(11)16)22-10-13-5-7-15(23-13)18(20)21/h4-9H,2-3,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFBOGJOAIHDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid typically involves multiple steps, starting with the preparation of the chromen (coumarin) core. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to introduce the furan carboxylic acid group .
Industrial Production Methods
These optimizations may include the use of green solvents, catalysts, and other procedures to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chromen or furan moieties, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds .
Scientific Research Applications
5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The furan carboxylic acid group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Coumarin-Acid Derivatives
(a) 2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid (CAS 1014082-11-1)
- Structural Differences : Replaces the furan-carboxylic acid with a simpler acetic acid chain.
- Synthesis : Likely synthesized via esterification or etherification of the coumarin hydroxyl group, similar to methods described for furo-isoindole derivatives .
(b) 2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid (CAS 428822-69-9)
Furan-Carboxylic Acid Derivatives
(a) 5-(Methoxycarbonyl)furan-2-carboxylic acid (CAS 6750-85-2)
- Structural Differences : Substitutes the coumarin moiety with a methoxycarbonyl group at position 5 of the furan ring.
- Implications : Enhanced electron-withdrawing effects may increase acidity (pKa ~2.5–3.0) compared to the target compound’s carboxylic acid (pKa ~4.5–5.0) .
(b) 5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid (CAS 832740-35-9)
- Structural Differences: Replaces the coumarin group with a 4-acetylphenoxy substituent.
Crystallographic and Computational Analysis
- Hydrogen Bonding : The target compound’s crystal structure likely exhibits O–H···O hydrogen bonds between the carboxylic acid and coumarin carbonyl groups, forming chain-like motifs as seen in related coumarin-acetic acid derivatives .
- Weak Interactions : C–H···π interactions involving the furan ring and coumarin’s aromatic system may stabilize the lattice, similar to patterns in furo-isoindole crystals .
- Software Tools : Structures of analogues were refined using SHELXL and visualized via ORTEP , suggesting these tools are applicable for analyzing the target compound’s geometry .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₆O₆ | 304.30 g/mol | 4-Propylcoumarin, furan-carboxylic acid | Not Available |
| 2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid | C₁₄H₁₄O₅ | 262.26 g/mol | 4-Propylcoumarin, acetic acid | 1014082-11-1 |
| 5-(Methoxycarbonyl)furan-2-carboxylic acid | C₇H₆O₅ | 170.12 g/mol | Methoxycarbonyl, furan-carboxylic acid | 6750-85-2 |
Biological Activity
5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid is a synthetic compound belonging to the class of coumarins, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₆O₅ |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 880239 |
Biological Activities
The biological activities of this compound have been investigated across various studies, revealing its potential in multiple therapeutic areas.
Anticancer Activity
Research has demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, a study indicated that compounds similar to this compound can induce apoptosis in cancer cell lines. The IC50 values for these derivatives were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 25.72 ± 3.95 |
| Compound B | U87 | 45.2 ± 13.0 |
| Compound C | PC3 | 12.19 ± 0.25 |
These findings suggest that the compound may play a role in inhibiting tumor growth and promoting cancer cell death through apoptotic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of coumarin derivatives has also been explored. In vitro studies showed that these compounds could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Enzyme | Inhibition (%) at 10 μM |
|---|---|
| COX-1 | 25.91 ± 0.77 |
| COX-2 | 85.91 ± 0.23 |
This suggests that the compound may be effective in reducing inflammation, making it a candidate for further development in anti-inflammatory therapies .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
- Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Case Studies
Several case studies have highlighted the therapeutic potential of coumarin derivatives, including those structurally related to this compound:
-
Study on Tumor Growth Inhibition :
- Objective : To evaluate the anticancer efficacy of coumarin derivatives.
- Findings : Significant reduction in tumor size was observed in animal models treated with these compounds compared to controls.
-
Inflammation Model Study :
- Objective : To assess anti-inflammatory effects in a rodent model.
- Findings : Marked decrease in inflammatory markers was noted after administration of the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including O-acylation of 7-hydroxy-4-propyl-2H-chromen-2-one with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) . Key parameters include temperature control (20–25°C for acylation) and inert atmosphere (N₂) to prevent side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Yield optimization may require adjusting stoichiometric ratios (1:1.2 for chromenol to acyl chloride) and reaction time (6–8 hours) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., propyl group at C4 of chromenone, furan-carboxylic acid at C7 via ether linkage) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~385) .
- FT-IR : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹ for chromenone and carboxylic acid) .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks, though single-crystal growth may require slow evaporation from DMSO/MeOH mixtures .
Q. What structural features influence the compound’s solubility and stability in aqueous media?
- Methodological Answer : The carboxylic acid group enhances aqueous solubility at neutral/basic pH (pKa ~4.5), while the hydrophobic propyl and chromenone moieties reduce solubility in polar solvents. Stability studies (pH 7.4, 37°C) show degradation via hydrolysis of the ester linkage under acidic conditions. Use buffered solutions (PBS, pH 7.4) for in vitro assays .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved through experimental design?
- Methodological Answer :
- Dose-Response Studies : Test across concentrations (1–100 µM) to distinguish specific vs. non-specific effects.
- Mechanistic Assays : Pair phenotypic assays (e.g., MIC for antimicrobial activity) with target-specific tests (e.g., COX-2 inhibition for anti-inflammatory action) .
- Control Compounds : Use structurally analogous derivatives (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) to isolate substituent contributions .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Derivatization : Esterify the carboxylic acid to improve membrane permeability (e.g., methyl ester prodrugs hydrolyzed in vivo) .
- Nanocarrier Formulation : Encapsulate in liposomes (phospholipid bilayer, 100–200 nm diameter) to enhance plasma half-life .
- Pharmacokinetic Profiling : Monitor Cₘₐₓ and t₁/₂ via LC-MS/MS after IV/oral administration in rodent models .
Q. How do substituent modifications (e.g., propyl vs. methyl at C4) impact structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs (e.g., 4-methyl or 4-ethyl derivatives) and test against biological targets.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze steric/electronic effects on binding affinity .
- Data Correlation : Plot logP vs. IC₅₀ values to identify hydrophobicity-activity trends .
Q. What analytical challenges arise in detecting degradation products, and how are they addressed?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and pH extremes (1–13) to simulate stability issues.
- LC-HRMS : Identify degradation products (e.g., hydrolyzed furan-carboxylic acid or chromenone fragments) with high-resolution mass accuracy (<5 ppm error) .
- Isolation via Prep-HPLC : Collect degradants for NMR confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
